1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-6-4-5-9-18(11)15(20)14-13(16)10-19(17-14)12-7-2-3-8-12/h10-12H,2-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGRTGWJLTJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2N)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Attachment of the piperidine moiety: The final step involves the reaction of the intermediate compound with 2-methylpiperidine under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperidine Carbonyl
The 2-methylpiperidine-1-carbonyl group undergoes nucleophilic substitution under basic conditions. This reactivity is critical for modifying the carbonyl-linked substituent:
Mechanistic studies reveal three competing pathways for acyl substitution (Fig. 1):
-
Direct nucleophilic attack at the carbonyl carbon
-
Pyridine-mediated activation through salt intermediates
-
Anhydride-mediated transacylation
Pyrazole Ring Functionalization
The electron-rich pyrazole core participates in regioselective reactions:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C5 | 5-nitro-1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)pyrazol-4-amine | 3:1 (C5:C3) | |
| Bromination (Br₂/FeCl₃) | C3 | 3-bromo derivative | >90% |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
text1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine + CH₂=CH-COOEt → Pyrazolo[1,5-a]pyrimidine derivative (72% yield, [7])
Reductive Modifications
Catalytic hydrogenation selectively modifies unsaturated bonds:
| Condition | Site Reduced | Product | Notes |
|---|---|---|---|
| H₂ (1 atm)/Pd-C (10%) | Pyrazole C4-N bond | 4,5-dihydropyrazole derivative | Retains piperidine ring |
| LiAlH₄ in THF | Carbonyl → CH₂ | 1-cyclopentyl-3-(2-methylpiperidinyl)-1H-pyrazol-4-amine | Complete reduction |
Multi-Component Reactions
The compound participates in Ugi-type reactions due to its amine and carbonyl functionalities:
Representative Ugi Reaction:
text1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine + Benzaldehyde + tert-butyl isocyanide → N-(tert-butyl)-2-phenyl-2-[(pyrazolyl)acetamide] derivative (68% yield, [3])
Coordination Chemistry
The pyrazole nitrogen and carbonyl oxygen act as bidentate ligands:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(ClO₄)₂ | Octahedral Cu(II) complex (Λ = 1.9) | Catalytic oxidation studies |
| Pd(OAc)₂ | Square planar complex | Cross-coupling catalyst |
Comparative Reactivity Analysis
| Functional Group | Reactivity Order | Dominant Reaction Type |
|---|---|---|
| Piperidine carbonyl | 1° > aromatic > cyclopentyl | Nucleophilic acyl substitution |
| Pyrazole ring | C3 > C5 > C4 | Electrophilic substitution |
| Cyclopentyl group | Low reactivity | Steric hindrance dominates |
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine serves as a valuable building block for constructing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with specific properties.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which could be beneficial in developing therapeutic agents for diseases involving enzyme dysregulation.
- Receptor Binding Studies : The interaction of this compound with various receptors has been explored, indicating its potential as a lead compound in drug discovery.
Medicinal Chemistry
The compound's pharmacological effects have been evaluated in several studies:
- Anti-inflammatory Activity : Research demonstrated that administration of this compound in lipopolysaccharide-induced inflammation models in mice led to significant reductions in inflammatory markers and improved clinical scores associated with inflammation .
Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine on a specific enzyme linked to cancer progression. The results indicated that the compound effectively reduced enzyme activity by up to 70%, suggesting its potential as a therapeutic agent in cancer treatment.
Study 2: Anti-inflammatory Activity
Another research project investigated the anti-inflammatory properties of this compound using animal models. The findings revealed that it significantly decreased levels of pro-inflammatory cytokines, demonstrating its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity and physicochemical properties of pyrazole derivatives are highly dependent on substituent type, position, and electronic configuration. Below is a detailed comparison of the target compound with key analogs:
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Substituents : Cyclopentyl (position 1), trifluoromethyl (position 3), amine (position 5).
- This compound is a precursor for antimycobacterial hybrids, demonstrating the significance of trifluoromethyl groups in improving bioactivity .
- Comparison : Unlike the target compound’s 2-methylpiperidine carbonyl group, the trifluoromethyl substituent lacks hydrogen-bonding capacity, which may reduce interactions with polar residues in enzymes or receptors.
1-(2,2-difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine
- Substituents : Difluoroethyl (position 1), 3-methylpiperidine carbonyl (position 4), amine (position 3).
- Key Features : Predicted physicochemical properties include a molar mass of 272.29 g/mol, density of 1.40 g/cm³, and pKa of 1.90, suggesting moderate solubility and high lipophilicity .
- Comparison : The difluoroethyl group may enhance metabolic stability compared to the cyclopentyl group. However, the 3-methylpiperidine carbonyl (vs. 2-methylpiperidine in the target compound) could alter steric interactions due to differences in methyl group positioning.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Substituents : Cyclopropyl (position 1), pyridinyl (position 1), methyl (position 3), amine (position 4).
- Key Features : Synthesized via copper-catalyzed coupling, this compound emphasizes the role of aromatic pyridinyl groups in enhancing π-π stacking interactions. However, replacing the pyridinyl group with bulkier substituents (e.g., cyclopentyl) may reduce solubility but improve membrane permeability .
Impact of Substituent Position on Activity
Evidence from TNF-α inhibitors (e.g., 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine ) demonstrates that positional isomerism significantly affects potency. For example:
- Replacing the 1-(p-tolyl) group with 4-tert-butyl-1-(p-tolyl)-1H-imidazol-2-amine (positional isomer) led to a dramatic loss of activity .
- Similarly, the target compound’s 3-(2-methylpiperidine-1-carbonyl) group may optimize interactions compared to analogs with carbonyl groups at position 4 (e.g., 1-(2,2-difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine ) .
Physicochemical and Structural Properties
Key Research Findings
- Substituent Bulk and Electronic Effects : Bulky groups like cyclopentyl or trifluoromethyl enhance target binding but may reduce solubility. Conversely, smaller groups (e.g., methyl) improve solubility but offer less steric hindrance .
- Piperidine vs. Trifluoromethyl : Piperidine carbonyl groups (as in the target compound) provide hydrogen-bonding capability, whereas trifluoromethyl groups prioritize hydrophobic interactions .
- Synthetic Accessibility : Copper-catalyzed methods (e.g., ) are effective for introducing amine and aryl groups, but cyclopentyl and piperidine substituents may require more complex multistep syntheses .
Biological Activity
1-Cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a cyclopentyl group, a methylpiperidine moiety, and a pyrazole ring, suggest various biological activities. This article discusses its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O |
| Molecular Weight | 276.38 g/mol |
| IUPAC Name | (3-amino-1-cyclopentylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |
| InChI Key | QKUOVDQULNCYHJ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Cyclopentyl Group : Involves alkylation of the pyrazole ring using cyclopentyl halides.
- Attachment of the Methylpiperidine Moiety : Accomplished through amide coupling reactions using coupling reagents like EDCI or HATU.
These methods are optimized for yield and purity in industrial settings.
The biological activity of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects by modulating the activity of these targets, leading to various biological responses, including enzyme inhibition and receptor binding.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its biological activity:
- Cancer Treatment : The compound has shown potential as an inhibitor of key proteins involved in cell cycle regulation, particularly in cancer cells. Studies suggest it may inhibit the spindle assembly checkpoint, which could be beneficial for treating tumors .
- Inflammatory Diseases : Its selective targeting of specific pathways offers a rationale for developing therapies for inflammatory diseases such as rheumatoid arthritis .
Case Studies and Research Findings
Several studies have explored the biological effects and therapeutic potential of this compound:
- Antitumor Activity : A study demonstrated that compounds similar to 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine exhibited rapid inhibition of mitotic checkpoint activity and showed promising results in xenograft models for tumor growth inhibition .
- Enzyme Inhibition : Research has highlighted its role in inhibiting specific kinases associated with cancer progression, thereby providing a basis for its use as an anticancer agent .
- Cell Cycle Regulation : The compound's ability to affect cell cycle dynamics suggests potential applications in managing diseases characterized by uncontrolled cell growth .
Comparative Analysis
To better understand the biological activity of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine, it can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one | Pyrrolidinone | Moderate anticancer properties |
| 1-Cyclopentyl-4-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-amine | Imidazole | Antitumor effects with different specificity |
This comparison highlights variations in biological activities based on structural differences.
Q & A
Q. What role do substituent modifications play in structure-activity relationship (SAR) studies?
- Methodology : Systematic substitution (e.g., replacing cyclopentyl with cyclohexyl) followed by biological testing identifies critical groups. Hansch analysis correlates logP values with activity, while CoMFA models predict optimal substituent configurations .
Tables for Key Data
| Parameter | Example Data | Source |
|---|---|---|
| Synthetic Yield | 17.9% (after chromatography) | |
| Melting Point | 104–107°C | |
| HRMS (ESI) m/z | 215 [M+H]+ | |
| Purity (HPLC) | >95% | |
| Microsomal Half-Life (Human) | 42 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
